
3-Ethyl-3-(4-nitrophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-(4-nitrophenyl)azetidine: is a four-membered nitrogen-containing heterocyclic compound. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles. The presence of the nitrophenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-(4-nitrophenyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate azetidine precursor, such as 3-ethylazetidine.
Cyclization: The final step involves cyclization to form the azetidine ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Ethyl-3-(4-nitrophenyl)azetidine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, resulting in the formation of 3-ethyl-3-(4-aminophenyl)azetidine.
Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products:
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: 3-Ethyl-3-(4-aminophenyl)azetidine.
Substitution Products: Compounds with substituted functional groups on the azetidine ring
Applications De Recherche Scientifique
Chemistry: 3-Ethyl-3-(4-nitrophenyl)azetidine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique reactivity due to ring strain makes it valuable in developing new synthetic methodologies .
Biology: In biological research, azetidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitrophenyl group can enhance the compound’s interaction with biological targets .
Medicine: Azetidines, including this compound, are explored for their potential therapeutic applications. They serve as scaffolds for drug development, particularly in designing inhibitors for specific enzymes and receptors .
Industry: The compound is utilized in the production of polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical and thermal stability of the resulting materials .
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in various binding interactions, while the azetidine ring’s ring strain can facilitate reactions with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Oxetanes: Four-membered oxygen-containing heterocycles with similar ring strain but different chemical properties.
Uniqueness: 3-Ethyl-3-(4-nitrophenyl)azetidine stands out due to its balanced ring strain, which provides unique reactivity while maintaining stability. The presence of the nitrophenyl group further enhances its chemical versatility, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
804435-90-3 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-ethyl-3-(4-nitrophenyl)azetidine |
InChI |
InChI=1S/C11H14N2O2/c1-2-11(7-12-8-11)9-3-5-10(6-4-9)13(14)15/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
SFTRHDSWNUNXFC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





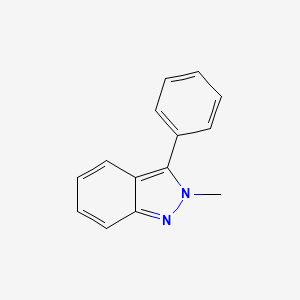


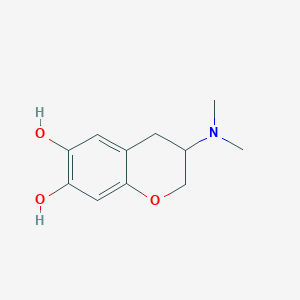
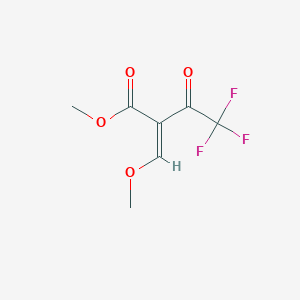

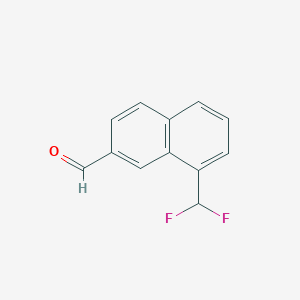
![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
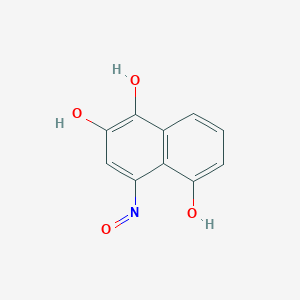
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)

